1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one
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Overview
Description
1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one is a member of chromones.
Scientific Research Applications
Spiropiperidines Synthesis and Medicinal Importance
Spiropiperidines, which are part of the compound's structure, are widely recognized in drug discovery, offering three-dimensional chemical space exploration for medicinal chemists. The synthesis methods for 2-, 3-, and 4-spiropiperidines vary, with 3- and 4-spiropiperidines mostly synthesized for drug discovery projects, while 2-spiropiperidines are synthesized en route to natural products. The limited presence of 2-spiropiperidines in drug discovery is attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Chromones and Radical Scavenging
Chromones, another integral part of the compound's structure, have been identified in a variety of natural sources and are associated with several physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be linked to the antioxidant properties of chromones, which neutralize active oxygen and cut off free radicals processes, potentially delaying or inhibiting cell impairment leading to various diseases. For radical scavenging activity, certain structural features like double bond, carbonyl group, and hydroxyl groups are crucial (Yadav, Parshad, Manchanda, & Sharma, 2014).
Piperazine Derivatives and Therapeutic Applications
The compound's structure also includes a piperazine moiety, which is a versatile medicinal scaffold present in numerous marketed drugs with various pharmacological activities. Recent studies have highlighted potent molecules containing piperazine as an essential subunit against Mycobacterium tuberculosis (MTB), with activity against multidrug-resistant and extremely drug-resistant strains. This review outlines the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules (Girase et al., 2020).
Spiro Compounds and FRET Applications
Spiro compounds, specifically spiropyrans and spirooxazines, show promising applications due to their ability to undergo structural transformations under various stimuli. These transformations lead to color changes and make spiropyrans/spirooxazines suitable for developing novel, multifunctional materials due to their different physicochemical properties. Their applications in composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials are of particular interest for sensing, probing, and optical elements (Xia, Xie, & Zou, 2017).
properties
Product Name |
1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one |
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Molecular Formula |
C23H31N3O5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1'-acetyl-6-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C23H31N3O5/c1-3-24-10-12-26(13-11-24)22(29)16-30-18-4-5-21-19(14-18)20(28)15-23(31-21)6-8-25(9-7-23)17(2)27/h4-5,14H,3,6-13,15-16H2,1-2H3 |
InChI Key |
SJYQXSKDUDDADR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC4(CCN(CC4)C(=O)C)CC3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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